molecular formula C17H23NO3S B11413600 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide

Cat. No.: B11413600
M. Wt: 321.4 g/mol
InChI Key: YTXBNHQPSVVPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PENTANAMIDE” is a synthetic organic compound It is characterized by the presence of a phenyl group substituted with methyl groups, a thiophene ring with a sulfone group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PENTANAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Phenyl Intermediate: Starting with 3,4-dimethylphenylamine, the compound can be reacted with an appropriate acylating agent to form an amide intermediate.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

    Oxidation to Sulfone: The thiophene ring can be oxidized to the sulfone form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling: The phenyl and thiophene intermediates can be coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PENTANAMIDE” can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thiophene ring or other functional groups.

    Reduction: Reduction of the sulfone group back to the sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or further oxidized products, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

“N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PENTANAMIDE” may have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for “N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PENTANAMIDE” would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)PENTANAMIDE: Lacks the sulfone group, which may affect its chemical reactivity and biological activity.

    N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-2-THIOPHENYL)PENTANAMIDE: Variation in the position of the sulfone group on the thiophene ring.

Uniqueness

The presence of both the sulfone group and the specific substitution pattern on the phenyl and thiophene rings makes “N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PENTANAMIDE” unique. These structural features could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide

InChI

InChI=1S/C17H23NO3S/c1-4-5-6-17(19)18(16-9-10-22(20,21)12-16)15-8-7-13(2)14(3)11-15/h7-11,16H,4-6,12H2,1-3H3

InChI Key

YTXBNHQPSVVPEP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.